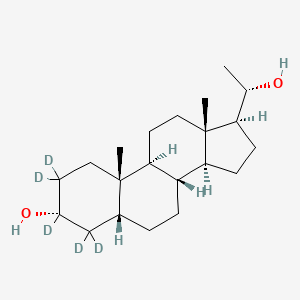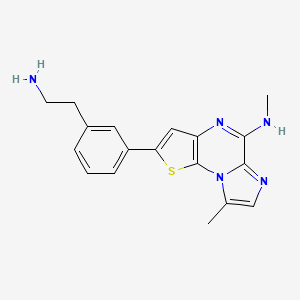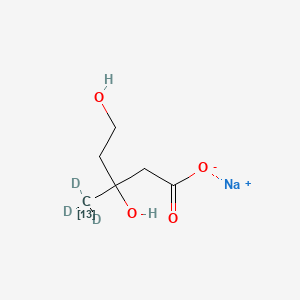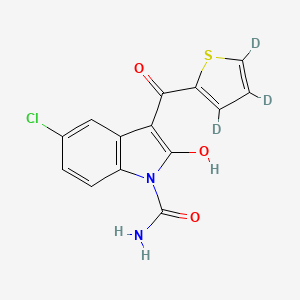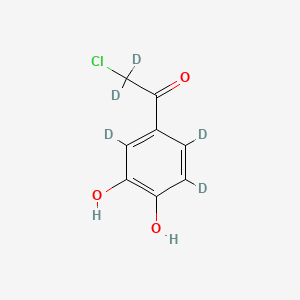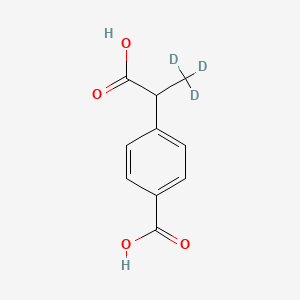
eIF4A3-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
eIF4A3-IN-5: is a small molecule inhibitor specifically designed to target the eukaryotic initiation factor 4A3 (eIF4A3)eIF4A3 is a core component of the exon junction complex, which plays a crucial role in post-transcriptional gene regulation, including mRNA splicing and nonsense-mediated mRNA decay .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-5 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: eIF4A3-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
eIF4A3-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of eIF4A3 in RNA metabolism and gene regulation.
Biology: Helps in understanding the molecular mechanisms of RNA splicing and nonsense-mediated mRNA decay.
Industry: Potentially used in the development of new diagnostic and therapeutic strategies targeting eIF4A3-related pathways.
Mécanisme D'action
eIF4A3-IN-5 exerts its effects by specifically inhibiting the RNA helicase activity of eIF4A3. This inhibition disrupts the formation of the exon junction complex, thereby affecting mRNA splicing and nonsense-mediated mRNA decay. The molecular targets include the core components of the exon junction complex, and the pathways involved are primarily related to RNA metabolism and gene regulation .
Comparaison Avec Des Composés Similaires
eIF4A1-IN-1: Another inhibitor targeting a different member of the eukaryotic initiation factor 4A family.
eIF4A2-IN-2: Inhibits eIF4A2, which shares structural similarities with eIF4A3 but has distinct biological functions.
Uniqueness: eIF4A3-IN-5 is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific roles of this protein in RNA metabolism. Unlike inhibitors targeting eIF4A1 or eIF4A2, this compound provides insights into the unique functions of eIF4A3 in post-transcriptional gene regulation .
Propriétés
Formule moléculaire |
C26H22N2O7 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-6-(4-cyanophenyl)-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-triene-4-carboxylic acid |
InChI |
InChI=1S/C26H22N2O7/c1-33-18-12-17-21(23(28-18)34-2)25(32)22(29)19(24(30)31)20(15-6-4-3-5-7-15)26(25,35-17)16-10-8-14(13-27)9-11-16/h3-12,19-20,22,29,32H,1-2H3,(H,30,31)/t19-,20-,22-,25+,26+/m1/s1 |
Clé InChI |
UADSEUZFIUVZDF-YHVMUTAASA-N |
SMILES isomérique |
COC1=NC(=C2C(=C1)O[C@@]3([C@]2([C@@H]([C@@H]([C@H]3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC |
SMILES canonique |
COC1=NC(=C2C(=C1)OC3(C2(C(C(C3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


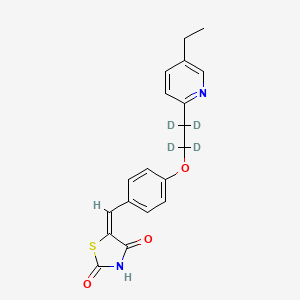
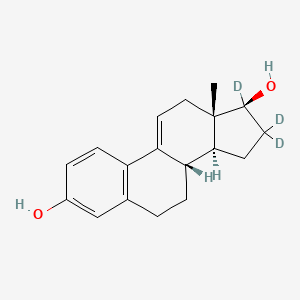
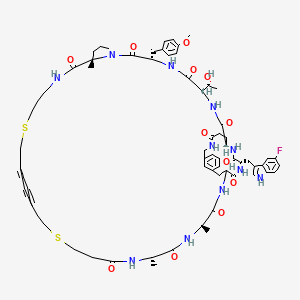

![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
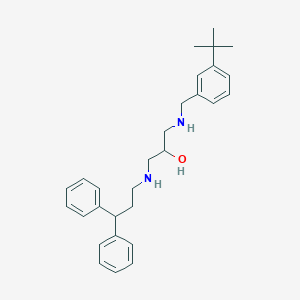
![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)
